Spadin, a 44 amino acid peptide, emerges as a cleavage product during the maturation of the Sortilin receptor [, , ]. Initially identified for its role in regulating intracellular trafficking, Sortilin undergoes enzymatic cleavage by furin within the Golgi apparatus, releasing Spadin, also referred to as the Sortilin propeptide []. This natural peptide exhibits a distinct role as a potent and selective antagonist of the TWIK-related potassium channel 1 (TREK-1) [, ]. This interaction forms the basis for its exploration as a potential therapeutic agent for depression and other neurological disorders [, ].
Spadin exerts its biological effects primarily through its interaction with TREK-1 channels [, , , ]. It acts as a potent and selective antagonist, effectively blocking the channel's activity [, , , ]. This inhibition modulates neuronal excitability and influences downstream signaling pathways implicated in various physiological processes, including mood regulation, neuroprotection, and pain perception [, , , , , , , , ].
Studies suggest that Spadin's antagonism of TREK-1 occurs via an allosteric mechanism, specifically targeting the channel's activation by arachidonic acid []. While it effectively inhibits arachidonic acid-induced TREK-1 activation, it does not appear to influence the channel's basal activity or its activation by other known agonists [].
Spadin's primary scientific application lies in its potential as a novel antidepressant agent [, , , , , ]. Studies using rodent models of depression have demonstrated its efficacy in alleviating depressive-like behaviors [, , , ]. Notably, Spadin exhibits a rapid onset of action compared to traditional antidepressants like fluoxetine []. Moreover, research suggests its potential in treating other neurological disorders, including post-stroke depression [].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: